molecular formula C15H14O3 B14769574 2-Methoxy-4-methyl-3-phenylbenzoic acid

2-Methoxy-4-methyl-3-phenylbenzoic acid

Cat. No.: B14769574
M. Wt: 242.27 g/mol
InChI Key: QXNVYQRNXNKWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-methyl-3-phenylbenzoic acid is a substituted benzoic acid derivative featuring:

  • A methoxy group (-OCH₃) at position 2.
  • A methyl group (-CH₃) at position 4.
  • A phenyl group (-C₆H₅) at position 3.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-methoxy-4-methyl-3-phenylbenzoic acid

InChI

InChI=1S/C15H14O3/c1-10-8-9-12(15(16)17)14(18-2)13(10)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17)

InChI Key

QXNVYQRNXNKWLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-3-phenylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methoxy-4-methylbenzoic acid with a phenyl group. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another approach involves the Suzuki-Miyaura coupling reaction , where a boronic acid derivative of the phenyl group is coupled with a halogenated derivative of 2-methoxy-4-methylbenzoic acid in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-3-phenylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe) as a catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-methyl-3-phenylbenzoic acid.

    Reduction: Formation of 2-methoxy-4-methyl-3-phenylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives such as 2-methoxy-4-methyl-3-phenylbromobenzoic acid.

Scientific Research Applications

2-Methoxy-4-methyl-3-phenylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various derivatives with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-3-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and functional groups. For example, the presence of the methoxy and phenyl groups can enhance its binding affinity to certain protein targets, leading to modulation of their activity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related benzoic acid derivatives and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituent Positions Key Features Reference
2-Methoxy-4-methyl-3-phenylbenzoic acid Not provided C₁₅H₁₄O₃ 2-OCH₃, 4-CH₃, 3-C₆H₅ Bulky phenyl at position 3 enhances steric hindrance; moderate lipophilicity N/A
2-Methoxy-3-(4-methylphenyl)benzoic acid 1261969-47-4 C₁₅H₁₄O₃ 2-OCH₃, 3-(4-CH₃-C₆H₄) Methyl-substituted phenyl at position 3 reduces steric bulk vs. phenyl
3-Methoxy-4-methylbenzoic acid 7151-68-0 C₉H₁₀O₃ 3-OCH₃, 4-CH₃ Positional isomer with lower molecular weight; lacks phenyl group
2-Methoxy-6-methylbenzoic acid 6161-65-5 C₉H₁₀O₃ 2-OCH₃, 6-CH₃ Methyl at position 6 creates distinct electronic effects vs. position 4
2-Methoxy-4-methyl-5-nitrobenzoic acid Not provided C₉H₉NO₅ 2-OCH₃, 4-CH₃, 5-NO₂ Nitro group at position 5 increases acidity (strong electron-withdrawing)

Physicochemical and Electronic Properties

Acidity (pKa):
  • 3-Methoxy-4-methylbenzoic acid : Lacks bulky phenyl group; predicted pKa ~4.2–4.5 (typical for methoxy-substituted benzoic acids) .
  • 2-Methoxy-4-methyl-5-nitrobenzoic acid : Nitro group at position 5 significantly lowers pKa (estimated ~2.8–3.2) due to electron-withdrawing effects .
Solubility and Lipophilicity :
  • The phenyl group in this compound increases lipophilicity (logP ~3.5–4.0), reducing water solubility compared to non-phenyl analogs like 3-methoxy-4-methylbenzoic acid (logP ~2.1) .

Research Findings

  • Computational Insights : Density functional theory (DFT) studies (e.g., Becke’s hybrid functional and Colle-Salvetti correlation-energy methods ) suggest that substituents like phenyl and methoxy significantly modulate electron density distribution, affecting binding affinities in drug design.
  • Synthetic Utility : Derivatives such as 2-methoxy-4-methyl-5-nitrobenzoic acid are intermediates in synthesizing pharmaceuticals, highlighting the importance of substituent positioning for functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.